BENGHE Foundational & Exploratory

Check Availability & Pricing

DRB18: A Pan-Class | GLUT Inhibitor for Cancer
Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DRB18

Cat. No.: B15142488

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer cells exhibit a heightened reliance on glucose metabolism, a phenomenon primarily
facilitated by the overexpression of Class | glucose transporters (GLUTs 1-4). This metabolic
reprogramming presents a key vulnerability for therapeutic intervention. DRB18, a novel
synthetic small molecule, has emerged as a potent pan-class | GLUT inhibitor, demonstrating
significant anti-neoplastic activity both in vitro and in vivo. This technical guide provides a
comprehensive overview of DRB18, detailing its inhibitory profile, the experimental
methodologies used for its characterization, and the downstream cellular consequences of its
action. The information presented herein is intended to serve as a valuable resource for
researchers and drug development professionals exploring the therapeutic potential of
targeting glucose transport in oncology.

Introduction

The Warburg effect, characterized by a dramatic increase in glucose uptake and aerobic
glycolysis, is a hallmark of many cancers. This metabolic shift provides the necessary energy
and biosynthetic precursors to support rapid cell proliferation. The facilitative glucose
transporters of Class |, namely GLUT1, GLUT2, GLUTS3, and GLUT4, are frequently
overexpressed in various tumor types and play a pivotal role in sustaining this altered
metabolism. Consequently, the inhibition of these transporters represents a promising strategy
for cancer treatment.
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DRB18 is a second-generation small-molecule inhibitor designed to broadly target Class |
GLUTs.[1][2] It has shown greater stability and potency compared to its predecessor, WZB117.
[3][4] By obstructing the primary conduit for glucose entry into cancer cells, DRB18 effectively
starves them of their essential fuel source, leading to a cascade of events culminating in cell
death.[1] This document outlines the key findings related to DRB18's mechanism of action and
provides detailed protocols for its preclinical evaluation.

Quantitative Data: Inhibitory Profile of DRB18

The efficacy of DRB18 as a pan-class | GLUT inhibitor has been quantified through various in
vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50)
of DRB18 against individual GLUT isoforms and a panel of cancer cell lines.

Table 1: DRB18 IC50 Values for Class | GLUT Isoforms[3][4][5]

GLUT Isoform Cell Line System IC50 (pM)
GLUT1 HEK?293 ~0.9
GLUT2 HEK293 ~9

Not explicitly stated, but
GLUT3 HEK?293

inhibited

Not explicitly stated, but
GLUT4 HEK?293

inhibited

Data derived from studies using HEK293 cells engineered to express a single GLUT isoform.

Table 2: DRB18 IC50 Values for Glucose Uptake in Cancer Cell Lines[5][6]
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Cell Line Cancer Type IC50 (pM)
A549 Non-Small Cell Lung Cancer 1.9-3.6
H1299 Non-Small Cell Lung Cancer 1.9

Hela Cervical Cancer 19-36

Not explicitly stated, but

Pancl Pancreatic Cancer o
inhibited
Not explicitly stated, but
Hop92 Non-Small Cell Lung Cancer o
inhibited
) Not explicitly stated, but
INS1 Insulinoma

inhibited

Table 3: DRB18 IC50 Values for Cell Viability in Cancer Cell Lines[3]

Cell Line Cancer Type IC50 (pM)
A549 Non-Small Cell Lung Cancer <10
H1299 Non-Small Cell Lung Cancer <10
Hela Cervical Cancer <10

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the
activity of DRB18.

Glucose Uptake Assay[1][8]

This assay measures the direct inhibitory effect of DRB18 on glucose transport into cells.
o Cell Seeding:

o For GLUT-specific HEK293 cell lines, pre-treat 24-well plates with 25 pg/ml
Polyethyleneimine for 20 minutes. Aspirate and allow plates to dry.
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o Seed 50,000 cells per well and incubate overnight.

o For cancer cell lines, seed 40,000 cells per well (100,000 for INS-1 cells) and incubate
overnight.

e Assay Procedure:

[e]

Wash cells twice with Krebs-Ringer-Phosphate (KRP) buffer.
o Add 225 pl of glucose-free KRP buffer to each well.
o Add DRB18 or vehicle (DMSO) to the wells and incubate for 30 minutes.

o Initiate glucose uptake by adding a mixture of 12.5 pl of 37 MBq/l 2-deoxy-D-[3H] glucose
and 25 pul of 1 mmol/l regular glucose.

o After 4 minutes, wash the cells to terminate uptake.
o Lyse the cells.

o Measure the radioactivity of the cell lysates using a scintillation counter.

Cell Viability Assays (MTT/Resazurin)[9][10][11]

These colorimetric and fluorometric assays assess the impact of DRB18 on cell proliferation
and viability.

o Cell Seeding:

o Seed 5,000 A549 or Pancl cells per well in a 96-well plate.
e Treatment:

o Treat cells with varying concentrations of DRB18 for 24, 48, or 72 hours.
e Resazurin Assay Protocol:[7][8][9]

o Add Resazurin solution to each well (10% of the initial volume).
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o Incubate for at least 1 hour at 37°C.

o Measure fluorescence with excitation at 530-570 nm and emission at 590-620 nm, or
absorbance at 570 nm with a reference wavelength of 600 nm.

e MTT Assay Protocol:[9]
o Add MTT solution to a final concentration of 0.5 mg/mL.
o Incubate for 1-4 hours at 37°C.

o Add a solubilization solution (e.g., DMSO or isopropanol with HCI) to dissolve the

formazan crystals.

o Read absorbance at 570 nm.

Metabolomics Analysis[6][12]

This technique identifies and quantifies changes in cellular metabolites following DRB18

treatment.
e Sample Preparation:
o Treat A549 cells with 10 uM DRB18 or DMSO for 48 hours.

e Analysis:

o

Perform untargeted metabolomics analysis on cell lysates.

[¢]

Acquire data using Masshunter software.

[¢]

Integrate peaks using Progenesis software.

[e]

Identify compounds using XCMS and Metaboanalyst 4.0 software.

(¢]

Normalize peak areas using internal standards for relative quantification.

In Vivo Xenograft Studies[3][6][13]
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These studies evaluate the anti-tumor efficacy of DRB18 in a living organism.

Animal Model:

o Use 4-week-old male Nu/J nude mice.

Tumor Implantation:

o Subcutaneously inject A549 cells to establish tumors.

Treatment Protocol:

o Once tumors reach a specified volume, administer DRB18 via intraperitoneal (IP) injection
at a dose of 10 mg/kg body weight.

o Treat mice three times a week.

Monitoring:
o Measure tumor volume regularly using the formula: V = (Length x Width?)/2.

o Monitor animal body weight and food intake.

Signaling Pathways and Mechanisms of Action

DRB18 exerts its anti-cancer effects through a multi-faceted mechanism initiated by the
inhibition of glucose uptake. This primary action triggers a cascade of downstream events that
disrupt cellular metabolism and signaling, ultimately leading to cell death.

Proposed Mechanism of DRB18-GLUT Interaction

Molecular docking studies suggest that DRB18 directly binds to the outward-open conformation
of Class | GLUTSs, physically obstructing the channel for glucose transport.[1][10] The
correlation between the docking glidescores and the experimentally determined IC50 values
supports this direct binding hypothesis.[5]
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Caption: Proposed binding mechanism of DRB18 to Class | GLUTs.

Downstream Metabolic Consequences of GLUT
Inhibition

By blocking glucose uptake, DRB18 initiates a profound disruption of central carbon
metabolism.[5][6] This includes the inhibition of glycolysis and the tricarboxylic acid (TCA)
cycle, leading to a reduction in ATP production.[5] Furthermore, pathways responsible for the
synthesis of essential building blocks, such as the purine-pyrimidine synthesis pathway, are

also negatively impacted.[5]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b15142488?utm_src=pdf-body-img
https://www.benchchem.com/product/b15142488?utm_src=pdf-body
https://www.benchchem.com/product/b15142488?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8004435/
https://www.researchgate.net/figure/DRB18-rapidly-inhibits-glucose-uptake-and-glucose-metabolism-DRB18s-glucose-transport_fig2_350417988
https://pmc.ncbi.nlm.nih.gov/articles/PMC8004435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8004435/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

GLUT1-4 Inhibition

Decreased Glucose
Uptake

Inhibition of

Purine/Pyrimidine
SIYUESTE]

Glycolysis Inhibition

TCA Cycle Inhibition

Reduced ATP
Production

Click to download full resolution via product page

Caption: Metabolic pathways affected by DRB18-mediated GLUT inhibition.

Cellular Fate Following DRB18 Treatment

The metabolic crisis induced by DRB18 triggers a series of cellular stress responses. A notable
consequence is the arrest of the cell cycle at the G1/S phase transition, halting cell
proliferation.[4][5] Additionally, DRB18 treatment leads to an increase in reactive oxygen
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species (ROS), inducing oxidative stress.[4][5] The culmination of these effects is necrotic cell
death.[5]
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Caption: Cellular consequences of DRB18-induced metabolic stress.

Experimental Workflow Overview

The characterization of DRB18 involves a logical progression from in vitro mechanistic studies
to in vivo efficacy evaluation. This workflow ensures a comprehensive understanding of the

compound's activity at multiple biological levels.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.medchemexpress.com/drb18.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8004435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8004435/
https://www.benchchem.com/product/b15142488?utm_src=pdf-body-img
https://www.benchchem.com/product/b15142488?utm_src=pdf-body
https://www.benchchem.com/product/b15142488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

In Vitro Studies

Glucose Uptake
Assay

Cell Viability
(MTT/Resazurin)

In Vivo Studies

Metabolomics
Analysis

Xenograft Tumor
Model

l

Tumor Growth
Inhibition

Click to download full resolution via product page

Caption: Overall experimental workflow for DRB18 characterization.

Conclusion

DRB18 is a promising pan-class | GLUT inhibitor with potent anti-cancer activity demonstrated

across a range of preclinical models. Its ability to simultaneously target multiple GLUT isoforms

presents a potential advantage over single-isoform inhibitors, possibly circumventing

compensatory mechanisms that can lead to therapeutic resistance. The detailed experimental

protocols and mechanistic insights provided in this guide are intended to facilitate further

research and development of DRB18 and other GLUT-targeting agents for the treatment of

cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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